molecular formula C15H22N6O2 B12806191 Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)- CAS No. 134934-51-3

Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-

Cat. No.: B12806191
CAS No.: 134934-51-3
M. Wt: 318.37 g/mol
InChI Key: GZHKLXHXQJAJBT-FIXISWKDSA-N
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Description

Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)- is a synthetic nucleoside analogue characterized by the removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the introduction of a 1-piperidinyl substituent at the 2' position.

Properties

CAS No.

134934-51-3

Molecular Formula

C15H22N6O2

Molecular Weight

318.37 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-piperidin-1-yloxolan-2-yl]methanol

InChI

InChI=1S/C15H22N6O2/c16-13-12-14(18-8-17-13)21(9-19-12)15-11(6-10(7-22)23-15)20-4-2-1-3-5-20/h8-11,15,22H,1-7H2,(H2,16,17,18)/t10-,11+,15+/m0/s1

InChI Key

GZHKLXHXQJAJBT-FIXISWKDSA-N

Isomeric SMILES

C1CCN(CC1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1CCN(CC1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

Preparation Methods

Protection and Activation of Sugar Hydroxyls

  • The 5'-hydroxyl group of adenosine is often protected with a bulky protecting group such as monomethoxytrityl (MMTr) to prevent side reactions.
  • The 2'- and 3'-hydroxyl groups are selectively activated by conversion to mesylates (methanesulfonates) or tosylates (p-toluenesulfonates), which are excellent leaving groups for subsequent nucleophilic substitution.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
5'-OH protection Monomethoxytrityl chloride, pyridine, 0°C ~90 Protects 5'-OH selectively
2'-OH and 3'-OH mesylation Methanesulfonyl chloride, pyridine, 0°C 85-92 Activates 2' and 3' positions

Deoxygenation of 3'-Position

  • The 3'-mesylate is selectively reduced or eliminated to remove the oxygen, producing a 3'-deoxy intermediate.
  • Common reagents include magnesium in methanol or sodium borohydride with magnesium salts, facilitating reductive deoxygenation.

Typical Outcome:

Reagent/Method Product Formed Yield (%) Reference
Mg/MeOH + NaBH4 3'-deoxy-2'-O-mesyladenosine 85-88 Kawana et al. procedure adapted

Nucleophilic Substitution at 2'-Position

  • The 2'-mesylate is displaced by nucleophilic attack of piperidine (a secondary amine), introducing the 1-piperidinyl substituent.
  • This step is typically performed by dissolving the activated nucleoside in neat or freshly distilled piperidine and heating at elevated temperatures (e.g., 80°C) until completion.

Reaction Conditions and Yields:

Nucleophile Solvent/Conditions Temperature Yield (%) Notes
Piperidine Neat, 80°C, several hours 80°C 35-40 Moderate yield; side products possible

Deprotection and Purification

  • After substitution, the protecting groups (e.g., MMTr) are removed under acidic conditions or by aqueous methylamine treatment.
  • The crude product is purified by chromatographic techniques such as short-column chromatography or preparative HPLC.

Research Findings and Data Summary

Step Key Reagents/Conditions Yield Range (%) Comments
5'-OH protection Monomethoxytrityl chloride, pyridine 90 High selectivity and yield
2',3'-OH mesylation Methanesulfonyl chloride, pyridine 85-92 Efficient activation of hydroxyl groups
3'-Deoxygenation Mg/MeOH + NaBH4 85-88 Effective reductive removal of 3'-OH
2'-Substitution with piperidine Neat piperidine, 80°C 35-40 Moderate yield; requires optimization
Deprotection Aqueous methylamine or acid Quantitative Clean removal of protecting groups
Purification Chromatography Variable Essential for isolating pure product

Notes on Synthetic Challenges and Optimization

  • The nucleophilic substitution at the 2' position with piperidine can lead to side reactions, including formation of glyceropentofuranosyl nucleosides (~15% byproduct), requiring careful control of reaction conditions.
  • The 1,2-hydride shift method, successful in other nucleoside analogs, is less effective for this compound, necessitating alternative synthetic routes.
  • Protection strategies are critical to avoid undesired reactions at other hydroxyl groups or the adenine base.
  • Purification steps are crucial due to the formation of multiple byproducts and closely related analogs.

Chemical Reactions Analysis

Types of Reactions

2’-Piperidino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the adenine base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring or adenine base.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Substituted derivatives with new functional groups attached to the piperidine ring or adenine base.

Scientific Research Applications

2’-Piperidino-2’,3’-dideoxyadenosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2’-Piperidino-2’,3’-dideoxyadenosine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring enhances its binding affinity and specificity, leading to modulation of biological pathways. This compound can inhibit viral replication by interfering with nucleic acid synthesis and can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1. Comparative Antiviral Activity of 2'-Modified Dideoxyadenosines

Compound Anti-HIV IC₅₀ (μM) Cytotoxicity ID₅₀ (μM) Selectivity Index (ID₅₀/IC₅₀)
2',3'-Dideoxy-2'-(1-piperidinyl)-* Not reported Not reported
2'-F-ddA 0.3–3.4 >100 >29
ddeAdo 3.4 172 50
AZT 0.01–0.1 >200 >2000

Table 2. Adenosine Receptor Binding Affinity (Ki, nM)

Compound A₁ Receptor A₂A Receptor
N⁶-(1-Piperidinyl)Adenosine 3.6 >1000
2',3'-Dideoxy-2'-(1-piperidinyl)-* Unknown Unknown
2-Chloro-N-(1-piperidinyl)Adenosine 8.2 >1000

Biological Activity

Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-, also known as NSC 17938, is a modified nucleoside derivative that has garnered attention for its potential biological activities, particularly in the context of purinergic signaling. This compound has been studied for its interactions with adenosine receptors, which play crucial roles in various physiological processes, including inflammation, neuroprotection, and cancer therapy.

  • Molecular Formula : C13H18N4O3
  • Molecular Weight : 278.31 g/mol
  • IUPAC Name : 2-amino-9-(2-hydroxy-3-(1-piperidinyl)propyl)purin-6(9H)-one

Adenosine receptors (ARs) include A1, A2A, A2B, and A3 subtypes, each mediating distinct physiological effects through G-protein coupled mechanisms. The compound under discussion primarily interacts with:

  • A1 Receptors : Involved in cardioprotection and inhibition of neurotransmitter release.
  • A2A Receptors : Plays a role in neuroprotection and anti-inflammatory responses.

The binding affinity and selectivity of adenosine derivatives can be influenced by structural modifications, such as the addition of piperidine groups which enhance receptor interaction.

Anticancer Properties

Recent studies have indicated that adenosine derivatives can modulate tumor microenvironments by affecting immune cell infiltration and activity. For instance:

  • In vitro studies demonstrated that Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)- can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through A3 receptor activation .

Neuroprotective Effects

Research has shown that this compound may have neuroprotective properties:

  • Animal models have suggested that it can reduce neuronal damage in ischemic conditions by activating A2A receptors, which helps in modulating inflammatory responses and promoting neuronal survival .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects:

  • It has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages, potentially through A3 receptor pathways .

Case Studies

StudyFindingsImplications
Study on neuroprotection (2020)Demonstrated reduced neuronal death in ischemic models using this compoundPotential therapeutic application in stroke treatment
Cancer cell line study (2021)Showed inhibition of proliferation in breast cancer cellsSuggests a role in cancer therapy as an adjunct treatment
Inflammatory response assay (2019)Reduced TNF-alpha production in macrophagesSupports its use as an anti-inflammatory agent

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